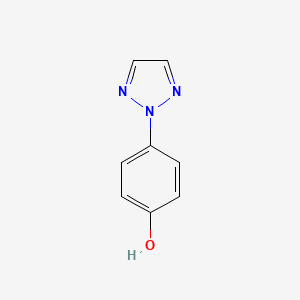

4-(2H-1,2,3-triazol-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-(triazol-2-yl)phenol |

InChI |

InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-9-5-6-10-11/h1-6,12H |

InChI Key |

NGYPWOUTADYTBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC=N2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2h 1,2,3 Triazol 2 Yl Phenol and Its Analogues

Retrosynthetic Analysis of the 4-(2H-1,2,3-Triazol-2-yl)phenol Framework

A retrosynthetic analysis of this compound suggests several key bond disconnections that lead to plausible starting materials. The most logical disconnection is of the N-N and C-N bonds within the 1,2,3-triazole ring, which points towards a cycloaddition strategy. This would involve a 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. Another key disconnection is the bond between the phenol (B47542) ring and the triazole, suggesting a coupling reaction between a phenolic precursor and a triazole derivative.

Classical Synthetic Approaches for Triazole Ring Formation

The formation of the 1,2,3-triazole ring is a well-established area of organic synthesis, with several reliable methods available.

Azide-Alkyne Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone for the synthesis of 1,2,3-triazoles. wikipedia.org This reaction can be conducted under thermal conditions, but often requires high temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.orgacs.org

The introduction of copper(I) catalysis, a key development in "click chemistry," allows the reaction to proceed at room temperature and provides exclusively the 1,4-disubstituted triazole isomer. acs.orgnih.gov Conversely, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) yield the 1,5-disubstituted triazole isomer. wikipedia.org The choice of catalyst is therefore crucial in directing the regioselectivity of the cycloaddition.

Below is a table summarizing various catalytic systems for azide-alkyne cycloadditions:

< τότε>

| Catalyst | Regioisomer | Reaction Conditions | Reference(s) |

|---|---|---|---|

| None (Thermal) | Mixture of 1,4- and 1,5- | High Temperature | wikipedia.org |

| Copper(I) | 1,4-disubstituted | Mild (Room Temperature) | acs.orgnih.gov |

| Ruthenium(II) | 1,5-disubstituted | Varies | wikipedia.org |

| Silver(I) | 1,4-disubstituted | Requires Ligand | wikipedia.org |

The mechanism of the Huisgen cycloaddition has been a subject of debate, with studies suggesting either a concerted or a stepwise pathway depending on the specific reactants and conditions. rsc.orgscispace.com Computational studies have provided insights into the conformational aspects that influence the reaction's course and the resulting free energy landscape. rsc.orgscispace.comrsc.org

Alternative Cycloaddition Pathways for 1,2,3-Triazole Synthesis

Beyond the traditional azide-alkyne cycloaddition, several alternative methods for constructing the 1,2,3-triazole ring have been developed. These methods often offer different substrate scopes or regioselectivities.

One such approach involves the reaction of diazo compounds with secondary amines, catalyzed by copper. nih.govfrontiersin.org This method utilizes oxygen as a green oxidant and proceeds under mild conditions. nih.govfrontiersin.org Another strategy is the three-component reaction of alkynes, trimethylsilyl (B98337) azide (TMSN3), and 1,3-diketones, catalyzed by silver sulfate (B86663), to produce N1-vinyl-1,2,3-triazoles. nih.govfrontiersin.org

Metal-free approaches have also been reported. For instance, the reaction of enaminones with tosylhydrazine and primary amines, catalyzed by molecular iodine, can yield 1,5-disubstituted 1,2,3-triazoles. mdpi.com Additionally, the use of non-conventional energy sources like microwave irradiation and ultrasound has been shown to accelerate triazole synthesis. rgmcet.edu.in

Strategies for Phenol Moiety Integration and Functionalization

The incorporation of the phenol group can be achieved either by using a phenolic precursor in the triazole-forming reaction or by functionalizing a pre-existing phenol.

Reductive Cyclization of Nitro-Azo Phenols for Related Benzotriazole-Phenols

A relevant synthetic strategy for a class of related compounds, 2-(2H-benzotriazol-2-yl)phenols, involves the reductive cyclization of 2-[(nitrophenyl)azo]phenols. researchgate.net In this method, the starting nitro-azo phenol is treated with benzyl (B1604629) alcohol and sodium hydroxide (B78521), leading to the formation of the corresponding benzotriazole-phenol and its 1-oxide in good to excellent yields. researchgate.net This approach highlights a pathway where the aromatic rings of the final product are pre-assembled in the starting material. Palladium on alumina (B75360) (Pd/γ-Al2O3) catalysts, particularly those doped with potassium, have been shown to be effective in the reductive cyclization of 2-nitro-2'-hydroxy-5'-methylazobenzene to the corresponding benzotriazole (B28993) without the need for an additional base. rsc.org

Coupling Reactions involving Phenolic Precursors

Coupling reactions offer a powerful means to connect a pre-formed triazole ring with a phenol. A classic example is the diazo coupling reaction, where a diazonium salt reacts with phenol in an alkaline solution to form an azo compound. youtube.comyoutube.com For instance, benzene (B151609) diazonium chloride couples with phenol to produce p-hydroxyazobenzene, a red-orange dye. youtube.com

More modern transition-metal-catalyzed cross-coupling reactions provide a versatile platform for C-N and C-O bond formation, which can be applied to the synthesis of functionalized triazoles. researchgate.net These reactions can involve the coupling of a triazole derivative with a phenolic precursor or vice versa. Various transition metals, including copper, palladium, and silver, have been employed in such transformations. researchgate.net

Electrochemical methods have also emerged for the C-H functionalization of phenols. nih.gov These reactions can be used for both homo-coupling and cross-coupling of phenols with other aromatic systems, offering a direct way to form biaryl linkages. nih.gov Catalytic oxidative coupling of phenols is another area of active research, with various catalysts being developed to control the reaction outcome. nih.gov

The following table lists some of the compounds mentioned in this article:

Catalytic Systems in the Synthesis of this compound Derivatives

The construction of the 1,2,3-triazole ring, a key step in the synthesis of this compound derivatives, is often facilitated by catalytic processes. These methods offer advantages in terms of efficiency, regioselectivity, and substrate scope.

Copper-Catalyzed Processes for Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely employed method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgilacadofsci.com This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The resulting triazole products are formed with high yields and selectivity. ilacadofsci.com

Various copper sources can be utilized, including copper(I) iodide, copper(II) sulfate with a reducing agent (like sodium ascorbate), and copper nanoparticles. consensus.appnih.gov The development of heterogeneous copper catalysts, such as copper supported on alumina (Cu/Al2O3) or polymer supports like Amberlyst® A21, offers advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles. researchgate.netnih.gov For instance, a one-pot, solvent-free synthesis of 1,2,3-triazole derivatives has been developed using a Cu/Al2O3 catalyst under ball-milling conditions, which allows for easy product isolation and catalyst recycling. researchgate.net

The reaction conditions for CuAAC can be adapted to various substrates and scales. While many procedures are conducted in organic solvents, the use of greener solvent systems like water, glycerol (B35011), and deep eutectic solvents has been successfully demonstrated. consensus.app Furthermore, the use of ultrasound has been shown to accelerate the reaction, leading to efficient synthesis of 1,2,3-triazoles. nih.gov

A novel monophosphine Cu(I) complex has been synthesized and used as a catalyst for the three-component click reaction of an alkyl halide, sodium azide, and a terminal alkyne to produce 1,4-disubstituted 1,2,3-triazoles in high yields. acs.orgnih.gov This catalyst is stable and effective in aqueous media under ultrasonic conditions. acs.org

Table 1: Examples of Copper-Catalyzed Synthesis of 1,2,3-Triazole Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| CuI/Et2NH | Organic halides, terminal acetylenes, sodium azide | Glycerol | Room Temperature | Good to Excellent | consensus.app |

| Visible-light-promoted Cu catalyst | Azide, Alkyne | Water | Mild conditions | High | consensus.app |

| Cu(II)-acidic deep eutectic solvent | Azide, Alkyne | Base-free | - | Up to 98% | consensus.app |

| Cu/Al2O3 | Alkyl halides/aryl boronic acids, sodium azide, terminal alkynes | Solvent-free (ball-milling) | - | High | researchgate.net |

| Amberlyst® A21•CuI | Neat azides and alkynes | Solvent-free | Minutes | High | nih.govresearchgate.net |

| [CuI(PPh3)]4/L1 | Alkyl halide, sodium azide, terminal alkyne | Aqueous media | Ultrasonic homogenization | Up to 93% | acs.org |

Palladium-Mediated Transformations in Phenol-Triazole Synthesis

Palladium catalysis offers alternative and complementary strategies for the synthesis of triazole-containing compounds. researchgate.net While less common for the direct formation of the triazole ring compared to copper, palladium catalysts are instrumental in cross-coupling reactions that can be used to construct the phenol-triazole scaffold or to further functionalize it.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to connect a pre-formed triazole ring with a phenolic component. frontiersin.orgmdpi.com For example, a bromo-substituted triazole can be coupled with a phenol-derived boronic acid, or vice versa. This approach allows for the modular synthesis of a wide range of this compound analogues.

Furthermore, palladium catalysts can be used for the direct C-H arylation of 1,2,3-triazoles, providing a direct route to introduce an aryl group, such as a phenol, onto the triazole ring. organic-chemistry.org This method avoids the need for pre-functionalized starting materials. Research has also demonstrated a highly N2-selective palladium-catalyzed arylation of 1,2,3-triazoles with aryl halides and triflates, offering a direct pathway to N2-aryl-1,2,3-triazoles. nih.gov

The choice of ligand is crucial for the success of these palladium-catalyzed reactions, influencing catalyst stability, activity, and selectivity. bham.ac.ukrsc.org Phosphino-triazole ligands have been developed and shown to be effective in palladium-catalyzed cross-coupling reactions. bham.ac.uk

Table 2: Examples of Palladium-Mediated Synthesis of Triazole Derivatives

| Reaction Type | Catalyst System | Reactants | Key Feature | Reference |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl2 | Bromo-substituted quinazolines, boronic acid ester of 2,5-diphenyl-1,3,4-thiadiazole | Synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.com |

| N2-Arylation | Pd/L1 | 1,2,3-triazoles, aryl bromides/chlorides/triflates | Highly N2-selective arylation | nih.gov |

| C-H Arylation | Palladium(0) | 1,2,3-triazoles, aryl halides | Direct functionalization of the triazole ring | organic-chemistry.org |

Organocatalytic and Metal-Free Synthetic Routes

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of various heterocyclic systems, including 1,2,3-triazoles. nih.govrsc.org These methods often utilize small organic molecules as catalysts, which are typically less toxic and more environmentally benign than their metal-based counterparts. rsc.org

One common organocatalytic approach involves the reaction of enolates or enamines, generated in situ from carbonyl compounds, with azides. rsc.orgacs.org For instance, proline and its derivatives can catalyze the reaction between ketones and aryl azides to afford substituted 1,2,3-triazoles. rsc.org This methodology allows for the synthesis of highly functionalized triazoles that may be difficult to access through traditional metal-catalyzed routes. rsc.org

Metal-free cycloaddition reactions provide another avenue for the synthesis of 1,2,3-triazoles. organic-chemistry.org These reactions can be promoted by heat or microwave irradiation, often in the absence of a solvent. rsc.org While these methods may lack the high regioselectivity of catalyzed reactions, they offer a simple and direct route to triazole derivatives. rsc.org For example, the reaction of β-nitrostyrenes with organic azides can be achieved via an organocatalyzed oxidative [3+2] cycloaddition using a nontoxic catalyst that can be recycled. organic-chemistry.org

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly being integrated into the design and optimization of synthetic routes for fine chemicals and pharmaceuticals, including this compound and its analogues. nih.govrsc.org This approach aims to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. nih.gov

Solvent-Free or Aqueous Reaction Media

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to pollution. researchgate.net To this end, significant efforts have been made to develop synthetic methods for triazoles that can be performed in greener solvents or under solvent-free conditions.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. consensus.app Several copper-catalyzed syntheses of 1,2,3-triazoles have been successfully conducted in aqueous media. consensus.appnih.gov For example, a visible-light-promoted copper-catalyzed azide-alkyne cycloaddition has been developed in water, allowing for the recycling of both the copper catalyst and the solvent. consensus.app

Glycerol and deep eutectic solvents (DES) have also emerged as promising green solvents for triazole synthesis. consensus.app A one-pot, three-component reaction using a CuI catalyst in glycerol has been reported to produce 1,2,3-triazoles in good to excellent yields at room temperature. consensus.app

Solvent-free reaction conditions, often facilitated by techniques like ball-milling or microwave irradiation, represent another important green synthetic strategy. researchgate.netresearchgate.net A one-pot procedure for the synthesis of 1,2,3-triazoles using a supported copper catalyst under ball-milling conditions completely avoids the use of solvents. researchgate.net Similarly, microwave-assisted synthesis of triazoles can often be performed without a solvent, leading to rapid reaction times and high yields. rsc.org

Energy-Efficient Reaction Conditions

Minimizing energy consumption is another fundamental principle of green chemistry. nih.gov This can be achieved by developing reactions that proceed under milder conditions (e.g., lower temperatures and pressures) or by utilizing alternative energy sources that are more efficient than conventional heating.

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, including the synthesis of triazoles. rsc.orgmdpi.com Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. rsc.org For example, the synthesis of certain 1,2,4-triazole (B32235) derivatives was achieved in just 30 minutes under microwave irradiation, compared to 27 hours with conventional heating. rsc.org

Ultrasound irradiation is another energy-efficient technique that can promote chemical reactions. nih.gov The use of ultrasound in the synthesis of 1,2,3-triazoles has been shown to lead to high yields in short reaction times. nih.govacs.org

Continuous flow synthesis offers a further advantage in terms of energy efficiency and process control. rsc.org A robust protocol for the synthesis of 1,2,3-triazoles has been established under continuous flow conditions using a heterogeneous copper-on-charcoal catalyst, demonstrating high yields and good functional group tolerance. rsc.org

Isolation and Advanced Purification Techniques for Research-Grade Compounds

The successful synthesis of this compound and its analogues is critically dependent on effective isolation and purification protocols. Achieving research-grade purity, often exceeding 98%, necessitates the removal of unreacted starting materials, catalysts, solvents, and reaction byproducts. The purification strategy is tailored based on the physicochemical properties of the target compound and the nature of the impurities present. A multi-step approach combining several techniques is often employed to meet the stringent purity requirements for analytical and biological studies.

Initial work-up procedures for triazole syntheses typically involve quenching the reaction, followed by extraction to separate the crude product from the reaction medium. For phenolic compounds like this compound, this can involve partitioning between an organic solvent and aqueous layers, sometimes with pH adjustment to exploit the acidic nature of the phenol group. google.com

Common and Advanced Purification Techniques:

A variety of chromatographic and non-chromatographic methods are utilized to purify this compound and its derivatives. The choice of method is often guided by the scale of the synthesis and the required final purity.

Recrystallization: This is a fundamental and widely used technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial. For analogues of this compound, solvents such as acetonitrile (B52724), methanol, and acetone (B3395972) have been successfully used to obtain high-purity crystalline material suitable for X-ray diffraction analysis. nih.gov The process involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities behind in the mother liquor.

Column Chromatography: Silica gel column chromatography is a workhorse for the purification of organic compounds. researchgate.net For triazole derivatives, a gradient elution system, for instance, starting with a non-polar solvent and gradually increasing the polarity (e.g., with a hexane-ethyl acetate (B1210297) or chloroform-methanol mixture), can effectively separate the target compound from less polar and more polar impurities. researchgate.netamazonaws.com Preparative thin-layer chromatography (TLC) can also be employed for small-scale purifications. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving the highest level of purity required for research-grade compounds, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.com Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar (like C18) and the mobile phase is a polar solvent mixture (such as acetonitrile/water or methanol/water), is particularly effective for purifying phenolic compounds. mdpi.comsielc.com This technique offers high resolution and can separate compounds with very similar structures.

Treatment with Activated Charcoal: In some cases, colored impurities or trace organic residues can be removed by treating a solution of the crude product with activated charcoal. google.com The charcoal adsorbs these impurities, and subsequent filtration yields a cleaner solution from which the purified product can be crystallized.

The following tables summarize the application of these techniques for the purification of related triazole and phenolic compounds, providing insights into the conditions that would be applicable for obtaining research-grade this compound.

Table 1: Recrystallization Solvents for 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol Analogues

| Compound Type | Solvent(s) | Outcome | Reference |

| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Acetonitrile (ACN), Methanol, Acetone | Crystals suitable for X-ray diffraction | nih.gov |

| Substituted 1,2,4-triazoles | Ethanol | Crystalline solid | mdpi.com |

| Benzotriazole derivatives | Ethanol | Crystals for diffraction | researchgate.net |

Table 2: Chromatographic Purification Methods for Triazole and Phenolic Compounds

| Method | Stationary Phase | Mobile Phase / Eluent | Compound Class | Purity Achieved | Reference |

| Column Chromatography | Silica gel | Chloroform:Methanol (90:10) | 1,2,4-Triazole-containing phthalocyanines | Not specified, used for purification | researchgate.net |

| Column Chromatography | Silica gel | Benzene:Ethanol (15:1) | 4-Amino-1,2,4-triazole-5-thione derivative | Not specified, used for purification | tandfonline.com |

| Flash Column Chromatography | Not specified | Not specified | 1,2,3-Triazole derivatives | Pure product | amazonaws.com |

| Preparative TLC | Silica gel G/UV254 | Not specified | 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Not specified, used for isolation | nih.gov |

| Semi-preparative RP-HPLC | Not specified | Not specified | Rutin (a phenolic compound) | >98% | mdpi.com |

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Phenolic benzotriazole derivative | Analytical separation | sielc.com |

Table 3: Specialized Purification Techniques

| Technique | Description | Application | Reference |

| Caustic Extraction | The product/alcohol mixture is extracted with a caustic solution. The triazole salt is isolated by neutralization with acid. | Purification of triazoles | google.com |

| Charcoal Treatment | The triazole salt solution is heated with charcoal to remove discoloration, followed by filtration and precipitation. | Purification of triazoles | google.com |

| Azeotropic Distillation | Water is removed from a mixture containing the crude triazole, sodium hydroxide, an alcohol, and an inert solvent to form a slurry. The purified salt is then isolated by filtration. | Purification of triazoles | google.com |

Chemical Reactivity and Transformation Studies of 4 2h 1,2,3 Triazol 2 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) attached to the phenyl ring is a primary site for reactions such as etherification and esterification. Its reactivity is modulated by its acidity and its ability to form hydrogen bonds.

Etherification and Esterification Reactions

The phenolic hydroxyl group of 4-(2H-1,2,3-triazol-2-yl)phenol is expected to undergo typical reactions characteristic of phenols. The nucleophilic character of the phenoxide ion, formed by deprotonation of the hydroxyl group, allows for reactions with various electrophiles.

Etherification: In the presence of a base, the hydroxyl group can be converted into a phenoxide, which can then react with alkyl halides (e.g., methyl iodide) via the Williamson ether synthesis to form the corresponding ether.

Esterification: Phenolic esters can be formed through reaction with acylating agents like acid chlorides or acid anhydrides under basic conditions (Schotten-Baumann reaction) or with carboxylic acids in the presence of a dehydrating agent. For instance, reaction with acetyl chloride would yield the acetate (B1210297) ester. Similarly, sulfonate esters can be formed, such as through reaction with sulfamoyl chloride, a transformation applied to similar triazolyl phenol (B47542) derivatives. The antioxidant activity of phenols can be significantly enhanced through esterification of the hydroxyl group with various phenolic acids nih.gov.

The following table summarizes the expected etherification and esterification reactions of the phenolic hydroxyl group.

| Reaction Type | Reagents | Product Type |

| Etherification | Base (e.g., NaOH), Alkyl Halide (R-X) | Phenolic Ether (Ar-O-R) |

| Esterification | Base (e.g., Pyridine), Acyl Halide (RCOCl) | Phenolic Ester (Ar-OCOR) |

| Esterification | Carboxylic Acid (RCOOH), Dehydrating Agent | Phenolic Ester (Ar-OCOR) |

| Sulfonylation | Base (e.g., Pyridine), Sulfonyl Chloride (RSO₂Cl) | Sulfonate Ester (Ar-OSO₂R) |

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding plays a critical role in the physicochemical properties and reactivity of this compound. The phenolic hydroxyl group is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atoms of the 1,2,3-triazole ring are effective hydrogen bond acceptors researchgate.netmdpi.com.

The 2H-1,2,3-triazole tautomer features the acidic proton on the central nitrogen atom, rendering the molecule symmetric nih.gov. This symmetry influences the molecule's dipole moment and intermolecular interactions. The ability of the triazole nitrogens to act as weak bases and accept hydrogen bonds can increase the compound's solubility and facilitate its binding to biological targets researchgate.net.

These intermolecular hydrogen bonds can influence the reactivity of the phenolic hydroxyl group in several ways:

Acidity: Hydrogen bonding to a base (like the triazole nitrogen of another molecule or a solvent) can stabilize the phenoxide conjugate base, thereby increasing the acidity (lowering the pKa) of the phenol.

Nucleophilicity: By drawing electron density away from the phenolic oxygen, hydrogen bonding can decrease its nucleophilicity, potentially slowing down reactions like etherification or esterification.

Redox Potential: It is known that hydrogen bonding can significantly alter the oxidation potential of phenols researchgate.net. Hydrogen bonding to amines, such as the triazole ring, can lower the oxidation potential, making the phenol more susceptible to one-electron oxidation to form a phenoxyl radical researchgate.netnih.gov.

Electrophilic Aromatic Substitution Reactions on the Phenol Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the hydroxyl group, but its reactivity is also influenced by the electronic effects of the triazolyl substituent.

Regioselectivity and Electronic Effects of the Triazolyl Substituent

The regiochemical outcome of EAS reactions is determined by the combined directing effects of the hydroxyl and triazolyl groups.

Hydroxyl Group (-OH): This group is a powerful activating substituent and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance (+R effect).

2H-1,2,3-Triazol-2-yl Group: Heterocyclic rings containing multiple electronegative nitrogen atoms, like 1,2,3-triazole, are generally considered to be electron-withdrawing through the inductive effect (-I) researchgate.net. Electron-withdrawing groups are deactivating and typically meta-directing. The effect of a substituent on the electron density of an aromatic ring can be quantified by the Hammett substituent constant (σ) researchgate.netwikipedia.org. Electron-withdrawing groups have positive σ values, which correlate with a decrease in the rate of electrophilic substitution viu.cautexas.edu.

Halogenation, Nitration, and Sulfonation Studies

The following table outlines the predicted products for these electrophilic substitution reactions.

| Reaction Type | Reagents | Predicted Major Product(s) |

| Halogenation (Bromination) | Br₂ in a polar solvent | 3-Bromo-4-(2H-1,2,3-triazol-2-yl)phenol and 3,5-Dibromo-4-(2H-1,2,3-triazol-2-yl)phenol |

| Nitration | Dilute HNO₃ | 3-Nitro-4-(2H-1,2,3-triazol-2-yl)phenol |

| Sulfonation | Concentrated H₂SO₄ | 2-Hydroxy-5-(2H-1,2,3-triazol-2-yl)benzenesulfonic acid |

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle characterized by considerable stability towards hydrolysis, oxidation, and reduction researchgate.net. The ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. However, it can undergo specific transformations.

C-H Halogenation: A notable reaction is the regioselective halogenation of 2-substituted-1,2,3-triazoles at the 4- and 5-positions of the triazole ring. This transformation proceeds via a C–H activation mechanism, demonstrating that the C-H bonds of the triazole ring can be functionalized under specific catalytic conditions rsc.org.

Dimroth Rearrangement: The 1,2,3-triazole system is known to undergo the Dimroth rearrangement, an isomerization reaction that involves the translocation of heteroatoms within the ring through a ring-opening and ring-closing process rsc.orgwikipedia.orgnih.gov. This rearrangement is typically observed in 1,2,3-triazoles with an exocyclic amino or imino group and can be promoted by heat, acid, or base wikipedia.orgrsc.org. While the parent compound lacks the typical functionality for a classic Dimroth rearrangement, this pathway highlights a fundamental aspect of triazole reactivity under certain conditions.

Nucleophilic and Electrophilic Attack on Triazole Nitrogens

The 1,2,3-triazole ring contains three nitrogen atoms, each with a lone pair of electrons, making them potential sites for electrophilic attack. However, their reactivity is not uniform. The nitrogen atoms in the 1,2,3-triazole ring are generally considered basic and can be protonated or alkylated. In the 2H-tautomer, the N1 and N3 atoms are chemically equivalent and are the primary sites for electrophilic attack. The N2 atom, being attached to the phenyl ring, is less nucleophilic.

Computational studies using Molecular Electrostatic Potential (MEP) maps on related 1,2,3-triazole structures indicate that the regions around the nitrogen atoms possess a negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms on the triazole ring are electron-deficient, suggesting they could be abstracted by strong bases, leading to the formation of triazolide anions which are highly nucleophilic.

While the triazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature, substitution reactions can occur under specific conditions. For instance, the 1,2,3-triazolyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions when attached to a highly activated system, such as a purine ring beilstein-journals.org. This demonstrates the stability of the corresponding triazolide anion.

Table 1: Predicted Reactivity at Triazole Nitrogen Atoms

| Atom Position | Type of Attack | Predicted Reactivity | Rationale |

|---|---|---|---|

| N1 | Electrophilic | High | Lone pair available, increased electron density from phenol ring. |

| N2 | Electrophilic | Low | Nitrogen atom is part of the delocalized system and bonded to the phenyl group. |

| N3 | Electrophilic | High | Equivalent to N1 in the 2H-tautomer, lone pair available. |

| Ring Carbons | Nucleophilic | Low | Ring is electron-rich, generally resistant to nucleophilic attack. |

Ring-Opening and Ring-Closing Reactions

The 1,2,3-triazole ring is a stable aromatic heterocycle but can undergo ring-opening reactions under energetic conditions. One of the most common pathways is through the extrusion of molecular nitrogen (N₂).

Thermal Ring-Opening : Flash vacuum pyrolysis of 1,2,3-triazoles at high temperatures (around 500 °C) can lead to the loss of a stable N₂ molecule, a thermodynamically favorable process wikipedia.org. This denitrogenation reaction generates a highly reactive intermediate, which can subsequently rearrange to form products like aziridines wikipedia.org.

Metal-Free Ring-Opening : At elevated temperatures (130-160 °C), certain N-substituted 1H-1,2,3-triazoles can undergo a metal-free ring-opening to form a ketenimine intermediate. This intermediate can then react with various nucleophiles, leading to new ring-closed products, such as indoles, after subsequent cyclization steps mdpi.com.

These reactions highlight that while the triazole ring is robust under normal conditions, it can serve as a precursor to other molecular structures through controlled ring-opening transformations.

Tautomerism and Isomerism of the 2H-1,2,3-Triazole Moiety

For a 4-substituted 1,2,3-triazole, two principal tautomeric forms exist: the 1H- and the 2H-tautomer. In the case of 4-(hydroxyphenyl)-1,2,3-triazole, the hydrogen atom can reside on any of the three nitrogen atoms. However, the most significant equilibrium is between the 1- and 2-substituted isomers.

1H-Tautomer : 4-(1H-1,2,3-triazol-1-yl)phenol

2H-Tautomer : this compound

Spectroscopic and computational studies on the parent 1,2,3-triazole have established that the 2H-tautomer is thermodynamically more stable than the 1H-tautomer in both the gas phase and in aqueous solution wikipedia.orgnih.govacs.org. The energy difference is estimated to be around 3.5–4.5 kcal/mol in the gas phase nih.gov. This suggests that for this compound, the 2H isomer is the predominant form. The presence of the 4-hydroxyphenyl substituent can influence the exact position of this equilibrium, but the inherent stability of the 2H-triazole structure is a major determining factor. This tautomeric equilibrium is crucial as the two isomers can exhibit different biological activities and chemical reactivities.

Table 2: Comparison of 1H- and 2H-Tautomers of 1,2,3-Triazole

| Property | 1H-1,2,3-Triazole | 2H-1,2,3-Triazole | Reference |

|---|---|---|---|

| Symmetry | Cₛ | C₂ᵥ | nih.gov |

| Relative Stability | Less Stable | More Stable | nih.gov |

| Abundance (Gas Phase) | Minor | Major | nih.gov |

| Abundance (Aqueous Sol.) | Minor (ratio ≈1:2) | Major (ratio ≈2:1) | acs.org |

Metal-Mediated Transformations and Coordination Chemistry

The nitrogen atoms of the triazole ring and the oxygen atom of the phenol group make this compound an excellent candidate for a multidentate ligand in coordination chemistry.

Complexation with Transition Metal Ions and its Impact on Reactivity

The 1,2,3-triazole ring acts as a strong σ-donor and can coordinate to transition metal ions through its N1 and N3 atoms. The phenolic hydroxyl group can also participate in coordination upon deprotonation. This ability to chelate metal ions is a key feature of its chemistry. Studies on similar hydroxyphenyl-triazole structures have shown their capability to form stable complexes with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II) nih.gov. The formation of such a complex can significantly alter the reactivity of the molecule by:

Changing the electron density distribution within the triazole and phenol rings.

Activating the molecule for subsequent reactions.

Stabilizing certain conformations or intermediates.

For example, the presence of copper(II) ions has been noted to interfere with enzymatic reactions involving 4-(1,2,3-triazole)phenols, which strongly implies the formation of a copper-ligand complex ubaya.ac.id.

Applications in Ligand Design for Catalysis

The structural features of this compound make it an attractive scaffold for the design of ligands for metal-catalyzed reactions. The 1,2,3-triazole moiety is a key component in "click chemistry" and has been incorporated into numerous ligand systems researchgate.net. These ligands have been successfully employed in various cross-coupling reactions, such as the Suzuki and Sonogashira reactions researchgate.net.

The combination of the N-donor triazole ring and the O-donor phenolate group allows for the formation of stable metallacycles that can stabilize the catalytic metal center. By modifying the substituents on either the phenol or triazole ring, the steric and electronic properties of the ligand can be fine-tuned to optimize catalytic activity and selectivity for a specific transformation.

Photochemical and Thermal Stability and Degradation Pathways

The stability of this compound is generally high under standard conditions, a characteristic of its aromatic components. However, under high-energy conditions such as heat or UV radiation, specific degradation pathways can be initiated.

Thermal Stability : The 1,2,3-triazole ring is thermally robust. However, as mentioned previously, at very high temperatures (pyrolysis conditions), the primary degradation pathway is the extrusion of N₂ wikipedia.org. The phenol moiety is also relatively stable, but thermal degradation of phenolic compounds often involves the cleavage of C-O and C-C bonds, leading to the formation of smaller aromatic and aliphatic fragments, and eventually char at very high temperatures researchgate.netdtic.mil.

Photochemical Stability : The absorption of UV light can promote the molecule to an excited state, leading to photochemical reactions. For 1,2,3-triazoles, photochemical decomposition can also lead to the loss of N₂. The stability and degradation pathway can be highly dependent on the substituents and the solvent researchgate.net. The phenol component is susceptible to photo-oxidation, which can lead to the formation of quinone-type structures and other oxidized products. The presence of multiple hydroxyl groups on related triazolyl-polyphenol compounds has been linked to instability in aqueous media, likely due to oxidation to quinones nih.gov.

Photoactivity and Photophysical Processes

The photophysical properties of hydroxyphenyl-substituted triazoles are of significant interest due to their potential applications in materials science and as fluorescent probes. While specific data for this compound is limited, studies on structurally similar compounds provide valuable insights into the likely photophysical processes.

Research on hydroxyphenyl-substituted 1,2,3-triazoles, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry), reveals that their optical properties are heavily influenced by the position of the hydroxyphenyl group and the presence of intramolecular hydrogen bonds. acs.org These compounds typically exhibit fluorescence with quantum yields in the range of 0.1–0.3 and are characterized by large apparent Stokes shifts, which are indicative of a significant change in geometry or electronic structure between the ground and excited states. acs.org

The large Stokes shifts observed in these molecules are generally attributed to an excited-state internal charge transfer (ICT) mechanism. acs.org Upon photoexcitation, there is a transfer of electron density from the electron-donating hydroxyphenyl group to the electron-withdrawing triazole ring. This charge redistribution leads to a more polar excited state that is stabilized by solvent reorganization, resulting in a lower energy emission. Computational and experimental results for some hydroxyphenyl-substituted triazoles have not supported an excited-state intramolecular proton transfer (ESIPT) mechanism. acs.org

Further detailed investigations into compounds like 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole have elucidated the dynamics of the excited state. nih.govacs.orgacs.org Upon excitation, this molecule undergoes an ultrafast and barrierless excited-state intramolecular proton transfer (ESIPT). nih.govacs.orgacs.org The system then rapidly decays to the ground state through conical intersections. nih.govacs.org The lifetime of the S1 excited state for this compound has been estimated to be as short as 315 femtoseconds. acs.orgacs.org These findings suggest that hydroxyphenyl-substituted triazoles possess efficient non-radiative decay pathways that contribute to their photostability.

| Compound | Fluorescence Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Proposed Mechanism | Excited State Lifetime (τ) |

|---|---|---|---|---|

| Hydroxyphenyl-substituted 1,2,3-triazoles | 0.1 - 0.3 | 8000 - 13000 | Excited-State Internal Charge Transfer (ICT) | Not Reported |

| 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole | Not Reported | Not Reported | Excited-State Intramolecular Proton Transfer (ESIPT) | 315 fs |

Thermolytic Degradation Mechanisms

Theoretical studies on the initial decomposition pathways of 1,2,3-triazole indicate that the primary mechanism involves a ring-opening process, which has a significant energy barrier of approximately 45 kcal/mol. acs.org This relatively high barrier suggests a moderate level of thermal stability for the 1,2,3-triazole ring itself. The presence of substituents can alter this stability. For instance, electron-withdrawing groups can influence the decomposition pattern of the triazole skeleton. acs.org

For energetic materials based on polynitro-aryl-1,2,3-triazoles, decomposition temperatures have been observed in the range of 142-319 °C. researchgate.net A common assumption in the thermal decomposition of 1,2,3-triazoles is the initial release of a molecule of nitrogen (N₂). researchgate.net The subsequent fragmentation of the remaining molecular framework would lead to a variety of smaller, more stable molecules.

While a detailed experimental study on the thermolytic degradation of this compound has not been extensively reported, general principles of triazole thermolysis suggest that the initial step would likely be the cleavage of the triazole ring, potentially with the extrusion of dinitrogen. The phenolic moiety would likely influence the subsequent decomposition steps, possibly leading to the formation of various phenolic fragments and other small molecules. The specific products and the temperature at which degradation occurs would depend on the precise experimental conditions, such as the heating rate and the presence of oxygen.

| Triazole Derivative | Decomposition Temperature Range (°C) | Primary Decomposition Pathway | Key Decomposition Products |

|---|---|---|---|

| 1,2,3-Triazole (unsubstituted) | Not Experimentally Reported | Ring-opening (calculated energy barrier ~45 kcal/mol) | N₂ and other fragments |

| Polynitro-aryl-1,2,3-triazoles | 142 - 319 | N₂ release | Nitrogen oxides, carbon oxides, water |

Advanced Structural and Spectroscopic Elucidation of 4 2h 1,2,3 Triazol 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. For 4-(2H-1,2,3-triazol-2-yl)phenol, NMR would be crucial for confirming the 2-yl substitution pattern of the triazole ring and analyzing the electronic environment of each proton and carbon atom.

Detailed experimental ¹H and ¹³C NMR data for this compound are not readily found in the surveyed literature. However, expected chemical shifts and coupling patterns can be inferred from data on similar structures like 4-phenyl-1H-1,2,3-triazole and various substituted 2-(2H-benzotriazol-2-yl)phenols. scielo.brnih.gov

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the triazole and phenol (B47542) moieties. The two protons on the symmetrical 2H-1,2,3-triazole ring would likely appear as a sharp singlet in the aromatic region, typically downfield due to the heterocyclic nature. The protons on the para-substituted phenol ring would present as a classic AA'BB' system, appearing as two distinct doublets. The phenolic hydroxyl proton would exhibit a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The two equivalent carbons of the triazole ring would produce a single signal. The four distinct carbon signals of the phenol ring would include two for the protonated carbons and two for the quaternary carbons (one bearing the hydroxyl group and one attached to the triazole nitrogen). The chemical shifts would reflect the electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the triazole ring.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Multiplicity (¹H) | Notes |

| Triazole H-4', H-5' | 7.8 - 8.2 | 133 - 137 | s | Symmetrical environment leads to a single peak for both protons and carbons. |

| Phenol H-2, H-6 | 7.8 - 8.0 | 120 - 125 | d | Protons ortho to the triazole group. |

| Phenol H-3, H-5 | 6.9 - 7.2 | 115 - 118 | d | Protons ortho to the hydroxyl group. |

| Phenol C-1 (C-OH) | - | 155 - 160 | - | Quaternary carbon, deshielded by oxygen. |

| Phenol C-4 (C-N) | - | 135 - 140 | - | Quaternary carbon attached to the triazole. |

| Phenol OH | Variable | - | br s | Chemical shift is concentration and solvent dependent. |

While specific 2D NMR spectra for this compound are unavailable, these techniques would be indispensable for unambiguous assignment.

COSY (Correlation Spectroscopy): Would confirm the coupling between the adjacent protons on the phenolic ring (H-2/H-6 with H-3/H-5).

HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton signal to its attached carbon, confirming the assignments made in the 1D spectra (e.g., linking the ¹H signal at ~7.9 ppm to the ¹³C signal at ~122 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connection between the two rings. Correlations would be expected between the triazole protons (H-4'/H-5') and the phenolic carbon C-4, and between the phenolic protons H-2/H-6 and the triazole carbons. This would definitively confirm the N-C linkage and the 2-yl isomer structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions, providing insights into the preferred conformation and rotation around the C-N bond, showing spatial proximity between the triazole protons and the ortho protons (H-2/H-6) of the phenol ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are used to identify functional groups and study intermolecular interactions like hydrogen bonding. Although specific spectra for this compound are not documented in the searched results, the expected vibrational modes can be predicted. nih.govnih.gov

The IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness indicates hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic phenol ring and the N=N/C=N stretching of the triazole ring would be found in the 1400-1650 cm⁻¹ region. A strong C-O stretching band for the phenol would be expected around 1200-1260 cm⁻¹.

Raman spectroscopy would be complementary, with strong bands for the symmetric vibrations of the aromatic rings. The C-H and C=C vibrations would also be visible, often providing sharper signals than in the IR spectrum.

Interactive Data Table: Expected Principal Vibrational Bands

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Expected Intensity | Spectroscopy |

| 3600 - 3200 | O-H stretch (H-bonded) | Strong, Broad | IR |

| 3100 - 3000 | Aromatic C-H stretch | Medium | IR, Raman |

| 1620 - 1580 | Aromatic C=C stretch | Medium-Strong | IR, Raman |

| 1520 - 1470 | Aromatic C=C stretch | Medium-Strong | IR, Raman |

| 1450 - 1400 | Triazole ring stretch | Medium | IR, Raman |

| 1260 - 1200 | Phenolic C-O stretch | Strong | IR |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong | IR |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation. nih.gov

HRMS would be used to determine the exact mass of the molecular ion. For this compound (C₈H₇N₃O), the expected monoisotopic mass is approximately 161.059 g/mol . chemsrc.com An HRMS measurement confirming this value to within a few parts per million provides an unambiguous determination of the elemental formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. While specific tandem MS data is unavailable, the fragmentation pattern can be predicted. A key fragmentation pathway for triazoles is the loss of a neutral nitrogen molecule (N₂), which corresponds to a loss of 28 Da. Therefore, a prominent fragment ion at m/z 133 would be expected. Subsequent fragmentation of the phenol ring could lead to the loss of carbon monoxide (CO, 28 Da) or a formyl radical (CHO, 29 Da). The presence and relative intensities of these fragments would provide strong evidence for the proposed structure.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z (Mass/Charge) | Proposed Fragment | Formula | Notes |

| 161 | [M]⁺ | [C₈H₇N₃O]⁺ | Molecular Ion |

| 133 | [M - N₂]⁺ | [C₈H₇NO]⁺ | Characteristic loss of nitrogen from the triazole ring. |

| 105 | [M - N₂ - CO]⁺ | [C₇H₇N]⁺ | Subsequent loss of carbon monoxide from the phenol moiety. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation resulting from cleavage of the ring. |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on the molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal's macroscopic properties.

Analysis of a suitable single crystal of this compound by X-ray diffraction would yield a detailed molecular structure. This analysis would provide precise measurements of all bond lengths (e.g., C-C, C-N, N-N, C-O, O-H) and bond angles within the molecule, confirming the connectivity of the phenol and triazole rings.

Beyond the structure of a single molecule, XRD analysis elucidates how molecules of this compound arrange themselves in the crystal lattice. This study of crystal packing is fundamental to understanding the supramolecular assembly, which is governed by a variety of intermolecular forces.

Key interactions that would be identified include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and the nitrogen atoms of the triazole ring are potential acceptors. The analysis would reveal the specific hydrogen-bonding motifs (e.g., chains, dimers, sheets) and their geometries (distances and angles).

π-π Stacking: The aromatic phenol and triazole rings can interact through π-π stacking. XRD data would provide information on the distances between the centroids of these rings and their relative orientations (e.g., parallel-displaced or T-shaped).

Understanding this supramolecular assembly is critical as it influences physical properties such as melting point, solubility, and stability.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Excited State Behavior

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insight into the electronic structure and photophysical properties of a molecule.

For this compound, a UV-Vis absorption spectrum would reveal the wavelengths of light the molecule absorbs. This is associated with the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The spectrum would be expected to show characteristic absorption bands for the phenolic and triazole chromophores, likely corresponding to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide key information about the electronic structure.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. If this compound is fluorescent, its emission spectrum would be recorded, showing the wavelength distribution of the emitted light. The difference between the absorption and emission maxima, known as the Stokes shift, and the fluorescence quantum yield (the efficiency of the emission process) are important parameters that characterize the excited state behavior. Studies on other 1,2,3-triazole derivatives have shown that they can be fluorescent, with properties that are sensitive to their substitution pattern and environment. researchgate.netmdpi.comnih.gov

Chiroptical Spectroscopies (CD, ORD) for Stereochemical Elucidation (if chiral derivatives are relevant)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules—those that are non-superimposable on their mirror images.

The parent molecule, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center into a substituent on the phenol or triazole ring, these techniques would be indispensable for their stereochemical characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of the chiral derivative in solution.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

For any relevant chiral derivatives of this compound, these techniques would be crucial for confirming enantiomeric purity and assigning the absolute stereochemistry. Currently, no studies concerning chiral derivatives of this specific compound and their chiroptical properties were found in the searched literature.

Computational and Theoretical Chemistry Studies of 4 2h 1,2,3 Triazol 2 Yl Phenol

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior that governs molecular properties. For 4-(2H-1,2,3-triazol-2-yl)phenol, these calculations elucidate its structure, stability, and electronic nature.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For this compound, this process involves calculating the electronic energy of various conformations to find the one with the minimum energy. Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are commonly employed for this purpose. ijsr.netacs.org The geometry optimization ensures that all forces on the atoms are negligible, resulting in a stable molecular structure. rsc.org

Beyond a single stable structure, DFT can be used to map the potential energy surface (PES). acs.orgmdpi.com This involves systematically changing specific bond lengths, bond angles, or dihedral angles (the twist between the phenol (B47542) and triazole rings, for instance) and calculating the energy at each point. The resulting energy profile reveals the energy barriers between different conformations and identifies the most stable isomers. For related triazole compounds, PES scans have been crucial in identifying multiple stable conformers and understanding the energy required to transition between them. acs.org This analysis is critical for understanding the molecule's flexibility and the relative populations of different isomers at thermal equilibrium.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijsr.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (E_gap), is a critical indicator of molecular stability and chemical reactivity. ijsr.netnih.gov

Theoretical studies on analogous triazole derivatives using DFT methods like B3LYP and M06-2X have provided insights into these properties. ijsr.net For a similar triazole molecule, calculations showed the HOMO to be delocalized across the entire molecule, while the LUMO was more concentrated on the triazole ring. ijsr.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov From the HOMO and LUMO energies, various electronic properties can be predicted, as detailed in the table below.

| Parameter | Description | Typical Calculated Value (eV) for related triazoles |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -8.834 to -6.164 ijsr.netnih.gov |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.936 to -2.086 ijsr.netnih.gov |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO; indicates chemical reactivity. | 4.078 to 4.969 ijsr.netnih.gov |

| Ionization Potential (I) | Energy required to remove an electron (-E_HOMO). | Approximated from E_HOMO |

| Electron Affinity (A) | Energy released when an electron is added (-E_LUMO). | Approximated from E_LUMO |

| Electronegativity (χ) | The power of an atom to attract electrons to itself (I+A)/2. | Calculated from I and A |

| Chemical Hardness (η) | Resistance to change in electron distribution (I-A)/2. | Calculated from I and A |

| Chemical Softness (S) | Reciprocal of chemical hardness (1/η). | Calculated from η |

| Electrophilicity Index (ω) | Measure of electrophilic power (χ²/2η). | Calculated from χ and η |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While QM calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netniscpr.res.in An MD simulation for this compound would involve placing the molecule, often along with numerous solvent molecules (like water), in a virtual box and calculating the forces between all atoms using classical mechanics. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, typically on the scale of nanoseconds to microseconds.

This approach allows for the exploration of the molecule's conformational landscape, revealing how it twists, turns, and flexes at a given temperature. It can identify the most populated conformations and the pathways for transitioning between them. Furthermore, MD simulations are invaluable for studying solvation effects. researchgate.net They can show how solvent molecules arrange around the solute, forming hydrogen bonds and other non-covalent interactions. acs.org For instance, simulations could model the specific hydrogen bonding patterns between the phenolic hydroxyl group and water molecules, or how different solvents might stabilize or destabilize certain molecular conformations, which in turn can influence reactivity and spectroscopic properties. researchgate.net

Reaction Pathway Modeling and Transition State Analysis of Key Chemical Transformations

Computational chemistry can model the entire course of a chemical reaction, providing deep mechanistic insights. A key chemical transformation for forming the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, where an azide (B81097) reacts with an alkyne. nih.govrsc.org DFT calculations are instrumental in modeling this reaction pathway. ijsr.netresearchgate.net

By calculating the energies of the reactants, products, and any intermediates, a reaction energy profile can be constructed. Crucially, these calculations can locate the transition state (TS)—the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to proceed. Analyzing the geometry of the transition state reveals the precise arrangement of atoms as bonds are broken and formed. researchgate.net For the synthesis of triazoles, theoretical studies have focused on understanding the regioselectivity of the cycloaddition (i.e., why one isomer is formed over another) by comparing the activation energies of the different possible transition states. ijsr.net The pathway with the lower activation energy barrier is the one that is kinetically favored, and its corresponding product is expected to be the major one observed experimentally. researchgate.net

Spectroscopic Property Prediction (NMR, IR, UV-Vis) from Theoretical Models

Theoretical models, particularly DFT, can predict various spectroscopic properties of this compound with a high degree of accuracy. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structure.

NMR (Nuclear Magnetic Resonance): Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data to aid in the assignment of signals to specific atoms in the molecule. rsc.org

IR (Infrared): DFT calculations can determine the vibrational frequencies of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the phenol, C-H bends in the aromatic rings, or N-N stretching within the triazole ring. ijsr.net These theoretical frequencies, often scaled by a small factor to correct for systematic errors, help in the assignment of peaks in an experimental IR spectrum. nih.gov

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. This method calculates the energies required to promote an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). These calculated transition energies correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule. researchgate.net

| Spectroscopy | Predicted Property | Relevant Structural Feature |

|---|---|---|

| ¹H & ¹³C NMR | Chemical Shifts (δ) | Unique chemical environment of each H and C atom. rsc.org |

| IR | Vibrational Frequencies (cm⁻¹) | O-H stretch, aromatic C-H stretch, C=C ring stretch, N-N stretch. ijsr.net |

| UV-Vis | Absorption Maxima (λ_max) | π → π* and n → π* electronic transitions involving the phenol and triazole rings. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Chemical Insights (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with a specific activity. For a set of derivatives of this compound, a QSAR model could be developed to provide mechanistic insights into a non-clinical property, such as antioxidant potential or binding affinity to a specific protein.

The process involves:

Data Set Generation: A series of phenol-triazole analogs is selected where the activity of interest has been experimentally measured.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment from QM calculations), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

Model Building: Statistical methods, ranging from linear regression (like Partial Least Squares) to non-linear machine learning algorithms (like Gene Expression Programming), are used to build a mathematical equation that relates the descriptors to the measured activity.

Validation and Interpretation: The model is rigorously validated to ensure its predictive power.

The resulting QSAR model can offer valuable mechanistic insights. For example, if the model shows that a lower LUMO energy and a specific steric parameter are highly correlated with increased antioxidant activity, it suggests that the activity is driven by the molecule's ability to accept an electron and its specific shape. This insight can then guide the design of new, more potent compounds without the need for exhaustive synthesis and testing.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking) via Computational Methods

Computational chemistry provides powerful tools to predict and analyze the intermolecular forces that govern the solid-state structure and properties of molecules like this compound. These non-covalent interactions, primarily hydrogen bonding and π-stacking, are crucial in determining the crystal packing and ultimately the material's characteristics.

Hydrogen Bonding

Hydrogen bonds are expected to be a dominant intermolecular force in the crystal structure of this compound, owing to the presence of the phenolic hydroxyl (-OH) group as a hydrogen bond donor and the nitrogen atoms of the triazole ring as potential acceptors.

Computational studies on analogous systems, such as phenol-substituted benzimidazoles and other triazole derivatives, consistently highlight the formation of strong hydrogen bonds. For instance, in the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked by O—H⋯N hydrogen bonds involving the phenol –OH group and an unsubstituted nitrogen atom of the triazole ring, resulting in the formation of chains. nih.gov Similar interactions are observed in other related structures, where the phenol acts as a donor to a nitrogen acceptor on the heterocyclic ring. nih.gov

A theoretical investigation into such interactions for this compound would likely involve the data presented in the following hypothetical table:

Table 1: Calculated Hydrogen Bond Parameters for a Putative Dimer of this compound This table is illustrative and based on typical values found for similar compounds.

| Donor-H···Acceptor | Distance (D-A, Å) | Distance (H···A, Å) | Angle (D-H···A, °) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| O-H···N | 2.85 | 1.88 | 170 | -6.5 |

π-Stacking Interactions

The aromatic nature of both the phenol and triazole rings in this compound makes it a candidate for π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between π-electron systems, play a significant role in the stabilization of crystal structures.

Computational methods, particularly MP2 calculations, are well-suited for studying these dispersion-dominated interactions. nih.govnih.gov Studies on stacked complexes of phenol and other aromatic systems have shown that both parallel-displaced and T-shaped conformations are possible, leading to significant stabilization energies. rsc.org For instance, research on hydrated phenol systems revealed that eclipsed conformations can exhibit strong π-π stacking interactions with interaction energies as significant as -27.43 kcal/mol, although this value includes contributions from associated water molecules. nih.gov

In the context of triazole-containing compounds, π–π stacking between the triazole rings of adjacent molecules is a commonly observed feature that links molecular layers into a three-dimensional network. nih.gov The centroid-to-centroid distance is a key parameter used to characterize these interactions, with typical values falling in the range of 3.5 to 4.0 Å. nih.gov

Table 2: Illustrative Hirshfeld Surface Analysis Data for a Phenol-Triazole Compound This table is illustrative and based on typical findings for analogous structures.

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 51.0 |

| C···H/H···C | 25.5 |

| O···H/H···O | 12.3 |

| N···H/H···N | 8.5 |

This type of analysis would provide a detailed quantitative picture of the various forces at play in the crystal structure of this compound.

Exploration of Derivatives and Analogues of 4 2h 1,2,3 Triazol 2 Yl Phenol

Design Principles for Novel 4-(2H-1,2,3-Triazol-2-yl)phenol Derivatives

The nature and position of substituents on the phenol (B47542) and triazole rings play a critical role in determining the chemical reactivity and biological activity of the derivatives.

Phenol Moiety: The phenolic hydroxyl group is a key feature, and its acidity and hydrogen-bonding capability can be modulated by substituents on the aromatic ring. For instance, the introduction of electron-withdrawing groups can increase the acidity of the phenol.

Triazole Moiety: The 1,2,3-triazole ring is a stable aromatic system that acts as a rigid linker. Substitutions on the triazole ring can significantly impact the molecule's activity. Studies on related 4-(1,2,3-triazole)phenol scaffolds have shown clear structure-activity relationships. For example, in a series of inhibitors for Macrophage Migration Inhibitory Factor (MIF), extending an aliphatic tail at the 4-position of the triazole from a propyl to a pentyl or 5-hexynyl group enhanced inhibitory activity, while an octyl group decreased it, suggesting an optimal chain length of 5 or 6 carbon atoms. ubaya.ac.id

Terminal Phenyl Ring Substituents: In derivatives where a phenyl group is attached to the triazole nitrogen (forming a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol core), substituents on this terminal phenyl ring are crucial. Research on steroid sulfatase (STS) inhibitors demonstrated that adding fluorine atoms, particularly at the meta positions of this terminal ring, led to the greatest inhibitory properties. nih.govacs.org The most potent compound in one study, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201), showed an IC₅₀ value of 36.78 nM. nih.gov

General Substituent Effects: The nature of substituents significantly affects the physicochemical properties and chromatographic behavior of triazole derivatives. dnu.dp.uaresearchgate.net Studies on 3-thio-1,2,4-triazoles showed that compounds with a phenyl moiety at C-5 and an alkyl substituent attached via a thiol group at C-3 exhibited the strongest response in GC-MS analysis. dnu.dp.ua Conversely, groups like thiophen-2-yl and methyl at C-5, or acetate (B1210297) and ester groups at C-3, tended to decrease the chromatographic response. dnu.dp.ua

Altering the core heterocyclic structure by replacing or fusing rings opens avenues for creating compounds with novel properties.

Fused Systems: The synthesis of an unprecedented [5-5]-fused heteroaromatic system, 2H-thiazolo[4,5-d] ubaya.ac.idnih.govrsc.orgtriazole (ThTz), has been reported. rsc.org By introducing a sulfone moiety on the thiazole (B1198619) portion, this ring system becomes a versatile building block, allowing for further functionalization on both the thiazole and triazole rings through various chemical reactions. rsc.org This approach enables scaffold hopping, a key strategy in medicinal chemistry. rsc.org

Hybrid Molecules: The triazole ring serves as an effective linker to connect different pharmacologically active scaffolds. A mild and versatile method using copper-catalyzed [2+3] cycloaddition has been developed to tether quinolone molecules via a 1,2,3-triazole linker. mdpi.com This strategy aims to create hybrid molecules that may possess complementary activities or a multi-target pharmacological profile. mdpi.com Similarly, complex structures containing pyrazoline, thiazole, and triazole rings have been synthesized, demonstrating the triazole's utility in building complex, multi-heterocyclic systems. nih.gov

Synthetic Access to Substituted Derivatives

The synthesis of substituted this compound derivatives is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

A general and widely used synthetic pathway involves a multi-step process:

Azide (B81097) Formation: The synthesis often begins with the conversion of a substituted aniline (B41778) into the corresponding azide. This is typically achieved using reagents like tert-butyl nitrite (B80452) (t-BuONO) and azidotrimethylsilane (B126382) (TMSN₃). nih.govacs.orgnih.gov

Alkyne Partner: The other required component is an alkyne. For the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, 4-ethynylphenol (B7805692) or a protected version like 4-[(trimethylsilyl)ethynyl]phenol is used. nih.govnih.gov

Cycloaddition: The azide and alkyne are then reacted in a Huisgen 1,3-dipolar cycloaddition. The presence of a copper(I) catalyst (often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate) ensures the regioselective formation of the 1,4-disubstituted 1,2,3-triazole isomer. ubaya.ac.idnih.govnih.gov If a protected alkyne is used, a deprotection step, for example with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), is performed prior to the cycloaddition. nih.govnih.gov

This modular approach allows for the creation of a diverse library of derivatives by simply varying the starting aniline and alkyne components. For example, various aliphatic terminal alkynes can be coupled with 4-azidophenol (B2928251) to produce a range of 4-(1,2,3-triazol)phenol derivatives. ubaya.ac.id

Structure-Reactivity Relationship (SRR) Studies of Derivatives

SRR studies provide critical insights into how a molecule's structure influences its chemical behavior and biological activity, guiding the design of more effective compounds.

For derivatives of the 4-(1,2,3-triazol-4-yl)phenol scaffold, several key relationships have been established:

| Derivative Class | Structural Feature | Observed Effect | Target/Assay | Citation |

| Aliphatic-substituted 4-(1,2,3-triazol)phenols | Alkyl chain length at triazole C4 | Optimal activity with 5 or 6 carbons | MIF Tautomerase Inhibition | ubaya.ac.id |

| Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenols | Fluorine atoms at meta positions of terminal phenyl ring | Greatest inhibitory potency | Steroid Sulfatase (STS) Inhibition | nih.govacs.org |

| Coumarin-1,2,3-triazole hybrids | Substituents on benzyl (B1604629) ring attached to triazole | Nature and position influence inhibitory activity | Butyrylcholinesterase (BuChE) Inhibition | nih.gov |

| 3-Thio-1,2,4-triazoles | Phenyl at C5 & alkylthio at C3 | Strongest response | GC-MS Analysis | dnu.dp.ua |

| 3-Thio-1,2,4-triazoles | Thiophen-2-yl or methyl at C5 | Decreased response | GC-MS Analysis | dnu.dp.ua |

These studies highlight a recurring theme: the electronic properties and steric bulk of substituents on the periphery of the molecule are determinant factors for its interaction with biological targets or analytical systems. For instance, in coumarin-1,2,3-triazole hybrids designed as cholinesterase inhibitors, the nature and position of substituents on a benzyl ring attached to the triazole nucleus were found to directly influence BuChE inhibitory activity. nih.gov

Stereochemical Aspects and Chiral Derivative Synthesis

When chirality is introduced into the derivatives of this compound, controlling the stereochemistry becomes essential, as different enantiomers or diastereomers can have vastly different biological activities.

The synthesis of chiral triazole compounds has been achieved with high enantioselectivity. One notable method employed a copper(I) chloride catalyst in conjunction with a chiral ligand to catalyze the reaction between azides and alkynes. researchgate.net This approach successfully produced triazole products with high enantiomeric excess (84% to 98%), demonstrating that asymmetric synthesis is a viable strategy for producing specific stereoisomers of triazole-containing molecules. researchgate.net

The three-dimensional structure of these molecules is often confirmed by single-crystal X-ray diffraction. researchgate.net Such analyses reveal precise bond lengths, bond angles, and intermolecular interactions, like the intramolecular O—H···N hydrogen bond observed in a benzotriazole (B28993) derivative, which helps to lock the molecular conformation. researchgate.net This detailed structural information is invaluable for understanding structure-reactivity relationships and for computational modeling studies.

Applications in Advanced Materials and Chemical Technologies Involving 4 2h 1,2,3 Triazol 2 Yl Phenol

Role in Organic Synthesis and Catalysis

The nitrogen-rich 1,2,3-triazole heterocycle is a prominent structural motif in coordination chemistry and catalysis. Its ability to act as a stable, versatile ligand for a variety of metal centers has driven the development of novel catalytic systems.

Development as Ligands for Metal Catalysis